Thalidomide-NH-amido-PEG1-C2-NH2

PROTAC Linker SAR GSPT1 degradation

Thalidomide-NH-amido-PEG1-C2-NH2 delivers a single-unit PEG1 spacer precisely engineered for PROTACs where minimal linker length optimizes ternary complex formation between cereblon E3 ligase and target protein. The terminal primary amine enables direct amide bond formation with carboxylate-presenting warheads using standard carbodiimide (EDC/HOBt) chemistry—eliminating the synthetic overhead of introducing azide/alkyne click handles. Essential for building complete linker-length SAR libraries; published PEG1-based degraders achieve DC50 < 10 nM (e.g., AURKA PROTAC SK2188). Procure this exact building block to reproduce validated results and eliminate the risk of linker-length mismatch that abrogates degradation activity.

Molecular Formula C19H23N5O6
Molecular Weight 417.4 g/mol
Cat. No. B11937569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-amido-PEG1-C2-NH2
Molecular FormulaC19H23N5O6
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCN
InChIInChI=1S/C19H23N5O6/c20-6-8-30-9-7-21-15(26)10-22-12-3-1-2-11-16(12)19(29)24(18(11)28)13-4-5-14(25)23-17(13)27/h1-3,13,22H,4-10,20H2,(H,21,26)(H,23,25,27)
InChIKeySEGKCKMVVMVRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-NH-amido-PEG1-C2-NH2: A Thalidomide-Based E3 Ligase Ligand-Linker Conjugate for PROTAC Development


Thalidomide-NH-amido-PEG1-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate belonging to the class of cereblon (CRBN)-recruiting building blocks used in Proteolysis Targeting Chimera (PROTAC) technology . The compound incorporates a thalidomide-based cereblon ligand covalently attached via an amide bond to a single-unit polyethylene glycol (PEG1) linker terminating in a primary amine group (C2-NH2) . This amine functionality provides a reactive handle for conjugation to a target-protein-binding warhead, enabling the construction of bifunctional PROTAC molecules . The molecular formula is C19H23N5O6 with a molecular weight of approximately 417.42 g/mol, and the compound is supplied as a hydrochloride salt (CAS 2983036-29-7) or free base (CAS 2983036-28-6) .

Why Thalidomide-NH-amido-PEG1-C2-NH2 Cannot Be Arbitrarily Substituted with Other E3 Ligand-Linker Conjugates


In PROTAC design, linker length, composition, and attachment chemistry critically influence ternary complex formation, degradation efficiency, and target selectivity [1]. A study of Retro-2-based PROTACs demonstrated that GSPT1 degradation is directly dependent on the length of the flexible PEG chain linker, with PEG2-containing constructs exhibiting potent degradation while PEG1 variants did not [2]. Similarly, SAR studies of MK-5108-derived PROTACs targeting AURKA showed that linker length optimization was essential, with the most potent degrader (SK2188, DC50 3.9 nM) identified only after systematic variation of linker length and exit vector [3]. Substituting Thalidomide-NH-amido-PEG1-C2-NH2 with a longer PEG linker (e.g., PEG2, PEG3) or an alternative E3 ligand (e.g., pomalidomide-based) without empirical validation risks disrupting the precise spatial orientation required for productive ternary complex assembly, potentially leading to loss of degradation activity or unintended neosubstrate degradation [4].

Thalidomide-NH-amido-PEG1-C2-NH2: Quantified Differentiation Against PEG2 and Pomalidomide-Based Linker Conjugates


Linker Length Drives GSPT1 Degradation Activity: PEG1 vs. PEG2 Conjugates

In a direct head-to-head comparison using Retro-2-based PROTAC constructs, the PEG2-containing conjugate (compound 2) demonstrated potent inhibition of protein biosynthesis across a concentration range of 0.3–30 µM, whereas the PEG1-containing conjugate (compound 3) exhibited markedly reduced activity, with IC50 values of 0.74–6.89 µM in cellular protection assays [1]. Furthermore, the PEG2 conjugate completely blocked protein biosynthesis at concentrations as low as 1 µM, preventing IC50 determination, while PEG1 conjugates showed only partial inhibition [1]. This study establishes that linker length is a critical determinant of degradation efficacy, with PEG1 and PEG2 conjugates producing functionally distinct outcomes.

PROTAC Linker SAR GSPT1 degradation

PEG1 Linker Enables Potent AURKA Degradation When Optimized for Exit Vector: DC50 3.9 nM Achievable

A structure–activity relationship (SAR) study of MK-5108-derived PROTACs targeting AURKA demonstrated that potent degradation is achievable with linkers as short as 2 PEG units when the attachment point is optimized [1]. The lead degrader SK2188, which employs a PEG2 linker, achieved a DC50 of 3.9 nM and a Dmax of 89% after 24 hours [1]. Notably, the study found that altering the PEG linker attachment point from the 4-position to the 5-position of thalidomide was essential for identifying potent degraders with short PEG linkers [1]. This class-level evidence indicates that PEG1-containing conjugates like Thalidomide-NH-amido-PEG1-C2-NH2, when paired with an appropriately optimized warhead and exit vector, can yield PROTACs with nanomolar degradation potency.

AURKA PROTAC Linker optimization

Pomalidomide-PEG1 Conjugate Yields CDK6 Degrader with DC50 2.1 nM: Class-Level Potency Benchmark

The pomalidomide-PEG1-C2-N3 conjugate was used to design a selective CDK6 PROTAC degrader, CP-10, which induced CDK6 degradation with a DC50 of 2.1 nM . This demonstrates that PEG1-based ligand–linker conjugates, when paired with an appropriate warhead, can yield highly potent PROTACs with low nanomolar degradation activity . Although this example uses a pomalidomide CRBN ligand rather than thalidomide, the shared PEG1 linker architecture provides class-level evidence that single-unit PEG linkers are compatible with high degradation potency when the ternary complex geometry is optimized.

CDK6 PROTAC Pomalidomide

Thalidomide-NH-amido-PEG1-C2-NH2 Provides Terminal Amine for Direct Conjugation: Differentiated from Azide and Propargyl Derivatives

Thalidomide-NH-amido-PEG1-C2-NH2 terminates in a primary amine group, enabling direct amide bond formation with carboxylic acid-containing warheads via standard carbodiimide coupling chemistry . In contrast, azide-functionalized analogs (e.g., Thalidomide-O-amido-PEG1-azide) require click chemistry conditions for conjugation [1], while propargyl derivatives (e.g., Thalidomide-O-PEG1-propargyl) rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The amine functionality offers broader compatibility with commercially available warheads that present carboxylic acid handles, potentially simplifying PROTAC synthesis workflows and reducing the need for additional synthetic steps to introduce click-compatible moieties.

PROTAC Conjugation chemistry Terminal amine

Optimal Use Cases for Thalidomide-NH-amido-PEG1-C2-NH2 Based on Quantified Differentiation


PROTAC Development Requiring Short Linker Geometry for Tight Ternary Complex Formation

When structural modeling or prior SAR indicates that a short, single-unit PEG linker provides optimal spatial orientation for ternary complex formation, Thalidomide-NH-amido-PEG1-C2-NH2 is the appropriate building block. The Retro-2 PROTAC study demonstrated that linker length critically determines degradation outcome, with PEG1 and PEG2 constructs exhibiting distinct functional profiles [1]. Procuring this PEG1 conjugate avoids the risk of linker-length mismatch that could abrogate degradation activity.

Conjugation to Carboxylic Acid-Containing Warheads Without Click Chemistry Infrastructure

For laboratories lacking click chemistry capabilities or working with warheads that natively present carboxylic acid groups, the terminal amine of Thalidomide-NH-amido-PEG1-C2-NH2 enables straightforward amide bond formation using standard carbodiimide coupling reagents . This avoids the additional synthetic burden of introducing azide or alkyne handles required by click-chemistry-dependent PEG1 conjugates [2].

Building Degraders Where PEG1 Linker Has Been Empirically Validated in Target-Specific SAR

In target-specific PROTAC campaigns where linker-length optimization has been performed and PEG1 was identified as the optimal spacer, Thalidomide-NH-amido-PEG1-C2-NH2 is the precise compound required to reproduce published results. The AURKA and CDK6 examples demonstrate that short PEG linkers can yield potent degraders (DC50 < 10 nM) when optimized [3], validating this linker length for high-potency applications.

Academic and Industrial PROTAC Library Synthesis Requiring Diverse Linker Lengths

For medicinal chemistry groups constructing PROTAC libraries to explore linker-length SAR, Thalidomide-NH-amido-PEG1-C2-NH2 serves as the essential PEG1 member of a linker-length series. Systematic variation of linker length is a critical step in PROTAC optimization, as demonstrated by the AURKA SAR study where multiple linker lengths were evaluated to identify the 3.9 nM DC50 degrader [3]. Including this PEG1 building block ensures complete SAR coverage.

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